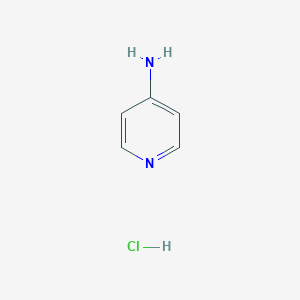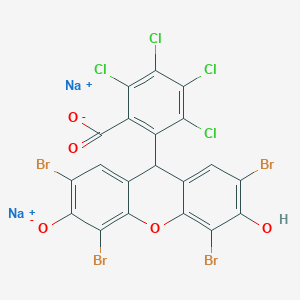
Rojo ácido 92
Descripción general
Descripción
Acid Red 92, also known as Phloxine B, is a synthetic organic compound widely used as a dye. It belongs to the xanthene class of dyes and is characterized by its bright red color. The compound is commonly used in various industries, including textiles, cosmetics, and food, due to its vibrant hue and stability.
Aplicaciones Científicas De Investigación
Acid Red 92 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and a reagent in various chemical reactions.
Biology: The compound is employed in staining techniques to visualize cellular components under a microscope.
Medicine: Acid Red 92 is used in diagnostic procedures, particularly in identifying bacterial infections.
Industry: The dye is used in the textile industry for coloring fabrics, in the food industry for coloring products, and in cosmetics for hair dyes and other beauty products .
Mecanismo De Acción
Target of Action
Acid Red 92, also known as Phloxine B, is primarily used as a dye in various applications . It is used both as an inactive ingredient to provide color to products, or as a colorant in dental disclosing tablets . These tablets allow patients to visualize areas where more brushing and flossing are needed .
Mode of Action
The mode of action of Acid Red 92 involves its interaction with light. When subjected to light, debromination occurs and free radicals and singlet oxygen are formed . These compounds cause irreversible damage to bacteria, leading to growth arrest and cell death .
Biochemical Pathways
It is known that the compound causes oxidative damage in bacteria . This suggests that it may interfere with pathways related to oxidative stress response in these organisms.
Pharmacokinetics
It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to fully understand its bioavailability.
Result of Action
The primary result of Acid Red 92’s action is the death of bacteria due to oxidative damage . This makes it effective as an antimicrobial substance. In addition, when used as a dye, Acid Red 92 imparts a red color to the products it is used in .
Action Environment
The action of Acid Red 92 is influenced by environmental factors such as light and pH. The compound requires light to exert its antimicrobial effects . Furthermore, as an anionic dye, it requires an acidic environment to maintain its color properties .
Análisis Bioquímico
Biochemical Properties
Acid Red 92 is soluble in water and ethanol, forming an orange-red solution with yellow-green fluorescence . It is also soluble in glycerin and propylene glycol, but insoluble in grease and ether
Cellular Effects
Acid Red 92 has been identified as responsible for the formation of rough skin by reacting with proteins on the skin
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acid Red 92 is synthesized through a multi-step process. The primary synthetic route involves the condensation of resorcinol with tetrachlorophthalic anhydride to form tetrachlorofluorescein. This intermediate is then brominated to yield Acid Red 92. The reaction conditions typically involve the use of strong acids and bromine as reagents .
Industrial Production Methods: In industrial settings, the production of Acid Red 92 follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a red powder, which is then purified and processed for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Acid Red 92 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Acid Red 92 can be reduced to its leuco form, which is colorless.
Substitution: The compound can undergo substitution reactions, particularly halogenation, due to the presence of reactive sites on its molecular structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are typically used.
Substitution: Halogenation reactions often involve the use of bromine or chlorine under controlled conditions
Major Products: The major products formed from these reactions include various halogenated derivatives and oxidized forms of Acid Red 92 .
Comparación Con Compuestos Similares
Eosin Y: Another xanthene dye with similar applications but different spectral properties.
Rhodamine B: A dye with similar structural features but used primarily in fluorescence microscopy.
Fluorescein: A widely used dye in various scientific applications, known for its bright green fluorescence .
Uniqueness of Acid Red 92: Acid Red 92 is unique due to its specific spectral properties, which make it suitable for applications requiring a bright red color. Its stability and ability to undergo various chemical reactions also contribute to its versatility in different fields .
Propiedades
Número CAS |
18472-87-2 |
|---|---|
Fórmula molecular |
C20H4Br4Cl4NaO5 |
Peso molecular |
808.7 g/mol |
Nombre IUPAC |
disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H4Br4Cl4O5.Na/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26;/h1-2,29-30H; |
Clave InChI |
ZXEBSSOOVXMVNB-UHFFFAOYSA-N |
SMILES |
C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)[O-])Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)O)Br.[Na] |
Apariencia |
Assay:≥95%A crystalline solid |
Descripción física |
Brick red to brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
Números CAS relacionados |
13473-26-2 (parent) |
Sinónimos |
Bluish, Eosine Bluish, Eosine I D and C Red No. 27 D.C. Red No. 27 eosin B Eosine B Eosine Bluish Eosine I Bluish Eosine I Bluish, Dipotassium Salt Phloxin B Phloxine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Acid Red 92?
A1: Acid Red 92, also known as Food Red No. 104 (R104) or C.I. 45410, is primarily used as a red colorant. Applications include:
- Food and Beverages: Used to enhance or add red color to various food products. []
- Inkjet Ink: Contributes to high chroma and enhances the magenta color of inkjet inks. []
Q2: How is Acid Red 92 analyzed in food products?
A2: Several analytical techniques are employed for the detection and quantification of Acid Red 92 in food:
- High-Performance Liquid Chromatography (HPLC): This method is often coupled with a diode array detector (DAD) for sensitive and selective determination. Samples are typically extracted using solvents before HPLC analysis. [, , ]
- Capillary Zone Electrophoresis (CZE): This technique offers an alternative separation method for analyzing Acid Red 92 in beverages, often in conjunction with other colorants and preservatives. [, ]
- Micellar Electrokinetic Capillary Chromatography (MEKC): This approach is suitable for analyzing Acid Red 92 in various food matrices, including spiced duck wings, dried bean milk cream, ketchup, and chili powder. []
Q3: Are there any impurities of concern in Acid Red 92?
A3: Yes, inorganic bromides, specifically sodium bromide (NaBr), are a significant impurity found in commercially available Acid Red 92. [] The bromide content can vary significantly between manufacturers, potentially due to differences in manufacturing processes. []
Q4: Has the stability of Acid Red 92 been studied?
A4: Research indicates that storage conditions can impact the stability of Acid Red 92. Exposure to light can lead to an increase in inorganic bromide content over time. []
Q5: Can Acid Red 92 be removed from wastewater?
A5: While Acid Red 92 exhibits resistance to degradation and sorption in wastewater treatment plants, research shows that Fenton and Fenton-like processes can effectively remove both the color and chemical oxygen demand (COD) attributed to Acid Red 92. [] This method relies on reactions involving iron (Fe2+ or zero-valent iron) and hydrogen peroxide (H2O2) to degrade the dye. []
Q6: What are the environmental concerns associated with Acid Red 92?
A6: Studies have revealed that Acid Red 92 can be found in wastewater treatment plants, indicating its presence in the environment. [] While some xanthene dyes are readily removed through adsorption to sludge, Acid Red 92 appears to be more resistant and has been found in higher concentrations on secondary sludge, suggesting potential for accumulation. [] More research is needed to fully understand its long-term environmental impact.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


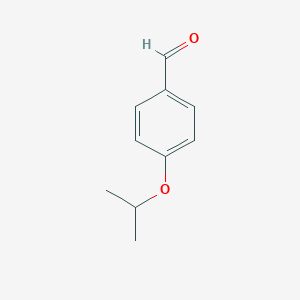
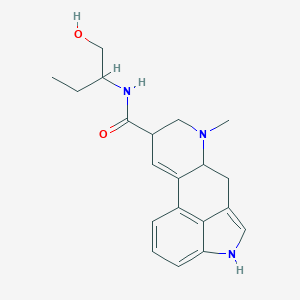
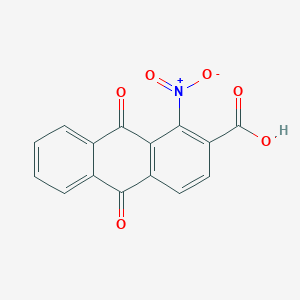
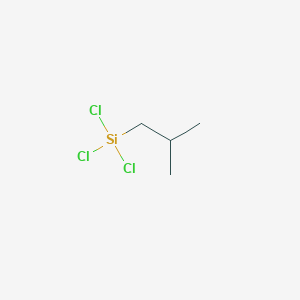
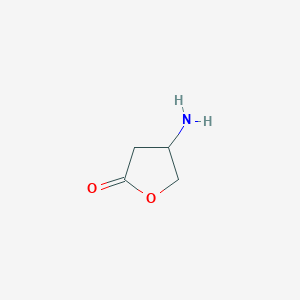
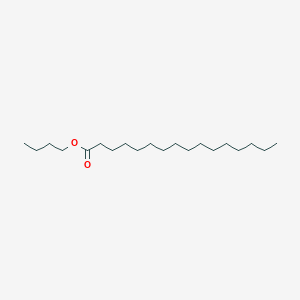
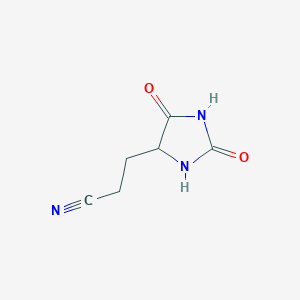
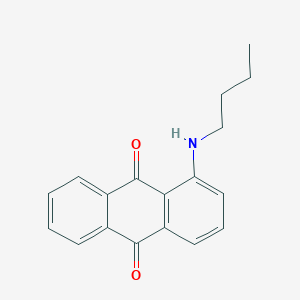
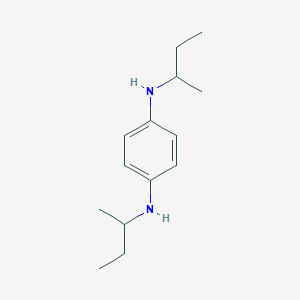
![(1R,11S,13S)-11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol](/img/structure/B92300.png)
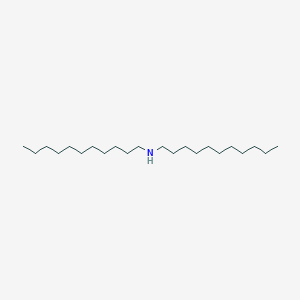
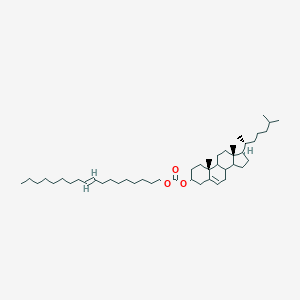
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
